Gyki 13485 falls under the category of psychoactive substances, specifically targeting serotonin transporters. Its classification as a selective serotonin reuptake inhibitor places it alongside other well-known medications used to treat depression and anxiety disorders.
The synthesis of Gyki 13485 typically involves multi-step organic reactions. A common method includes the use of amines and carboxylic acids to form the core structure of the compound.
Gyki 13485 possesses a complex molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological activity.
Gyki 13485 undergoes various chemical reactions that can affect its stability and efficacy.
Gyki 13485 functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to receptors.
Gyki 13485 is primarily researched for its potential applications in treating mood disorders such as depression and anxiety. Its mechanism as a selective serotonin reuptake inhibitor positions it as a candidate for further clinical trials aimed at evaluating its efficacy and safety profile.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3